

# 2-Amino-3-hydroxyanthraquinone CAS number and chemical formula

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## Compound of Interest

Compound Name: 2-Amino-3-hydroxyanthraquinone

Cat. No.: B092412

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## Technical Guide: 2-Amino-3-hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

### Core Chemical Identifiers

Identifier	Value	Reference
CAS Number	117-77-1	<a href="#">[1]</a>
Chemical Formula	C <sub>14</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a>
IUPAC Name	2-amino-3-hydroxyanthracene-9,10-dione	<a href="#">[1]</a>

### Physicochemical Data

Property	Value	Unit	Reference
Molecular Weight	239.23	g/mol	[1]
XLogP3	1.8	[1]	
Hydrogen Bond Donor Count	2	[1]	
Hydrogen Bond Acceptor Count	4	[1]	
Rotatable Bond Count	0	[1]	
Exact Mass	239.058243	g/mol	[1]
Monoisotopic Mass	239.058243	g/mol	[1]
Topological Polar Surface Area	80.4	Å <sup>2</sup>	[1]
Heavy Atom Count	18	[1]	

## Spectroscopic Data

A comprehensive compilation of spectroscopic data for **2-Amino-3-hydroxyanthraquinone** is crucial for its identification and characterization.

Spectrum Type	Key Peaks / Notes	Reference
<sup>1</sup> H NMR	Data not fully available in compiled format.	[2]
<sup>13</sup> C NMR	Instrument: Bruker WM-360	[1]
Mass Spectrometry (GC-MS)	Top Peaks (m/z): 239, 240, 211	[1]
Infrared (FTIR)	Technique: KBr-Pellet	[1]
UV-Vis	Spectroscopic studies have been conducted in various solvents.	[3]

## Synthesis and Preparation

While a detailed, step-by-step synthesis protocol for **2-Amino-3-hydroxyanthraquinone** is not readily available in the public domain, general methods for the preparation of aminoanthraquinones involve the reaction of halogenated anthraquinones with ammonia or the reduction of nitroanthraquinones. One potential precursor is 2-amino-3-chloroanthraquinone, which can be purified by dissolving the crude product in concentrated sulfuric acid, followed by precipitation of its sulfate salt and subsequent hydrolysis.

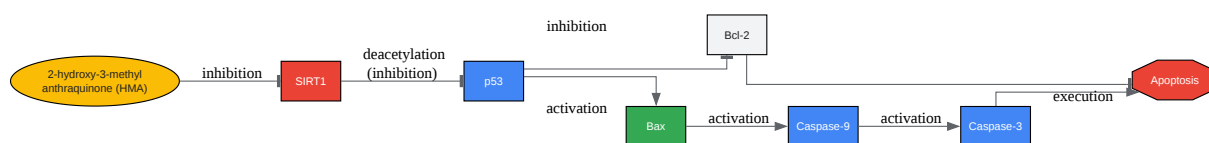
## Biological Activity and Potential Signaling Pathways

Research on the direct biological activity of **2-Amino-3-hydroxyanthraquinone** has indicated its ability to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231).[3] While the precise signaling pathway for **2-Amino-3-hydroxyanthraquinone** is not fully elucidated, studies on the closely related compound, 2-hydroxy-3-methyl anthraquinone (HMA), provide significant insights into a probable mechanism of action.

HMA has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells by targeting the SIRT1/p53 signaling pathway. This suggests that **2-Amino-3-hydroxyanthraquinone** may exert its anticancer effects through a similar mechanism.

## SIRT1/p53 Signaling Pathway in HMA-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway by which 2-hydroxy-3-methyl anthraquinone, a structural analog, induces apoptosis.



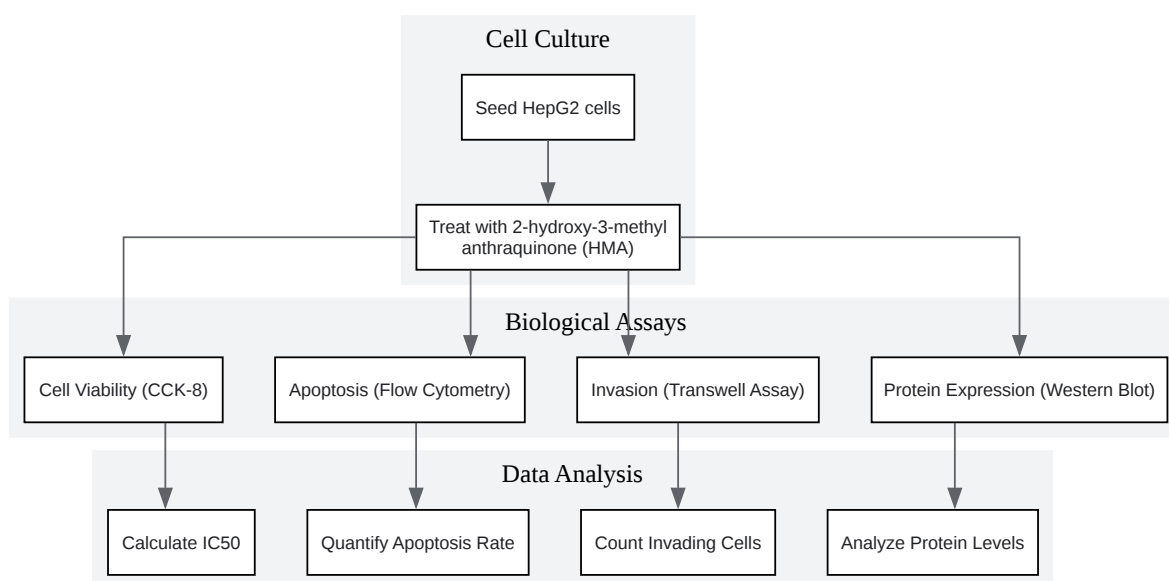
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Caption: Proposed SIRT1/p53 signaling pathway for HMA-induced apoptosis.

## Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of anthraquinone derivatives, adapted from studies on 2-hydroxy-3-methyl anthraquinone.

## Experimental Workflow



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Caption: General workflow for assessing the biological activity of anthraquinones.

## Cell Viability Assay (CCK-8)

- **Cell Seeding:** Seed human hepatocellular carcinoma (HepG2) cells into 96-well plates at a density of  $5 \times 10^3$  cells/well and incubate overnight.

- **Treatment:** Treat the cells with varying concentrations of the test compound (e.g., 2-hydroxy-3-methyl anthraquinone) and a vehicle control.
- **Incubation:** Incubate the plates for 24, 48, and 72 hours.
- **CCK-8 Addition:** Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) values.

## Apoptosis Assay (Flow Cytometry)

- **Cell Treatment:** Treat HepG2 cells with the test compound at its determined IC<sub>50</sub> concentration for 72 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Quantify the percentage of apoptotic cells (Annexin V-positive).

## Invasion Assay (Transwell)

- **Chamber Preparation:** Coat the upper chamber of a Transwell insert with Matrigel.
- **Cell Seeding:** Seed treated HepG2 cells in the upper chamber in a serum-free medium.
- **Incubation:** Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber and incubate for 24 hours.
- **Cell Staining:** Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

- Cell Counting: Count the number of invading cells under a microscope.

## Western Blot Analysis

- Protein Extraction: Lyse treated cells and quantify the total protein concentration using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, p53, Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control like  $\beta$ -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities using image analysis software.

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## References

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